molecular formula C11H12N2O2 B14148961 1-Benzoyl-5-methylpyrazolidin-3-one CAS No. 76669-80-2

1-Benzoyl-5-methylpyrazolidin-3-one

Cat. No.: B14148961
CAS No.: 76669-80-2
M. Wt: 204.22 g/mol
InChI Key: CUJBWTIBNVCARP-UHFFFAOYSA-N
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Description

1-Benzoyl-5-methylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by a five-membered ring containing nitrogen atoms and a benzoyl group attached to the nitrogen at position 1. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-5-methylpyrazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of benzhydrazide with cinnamic acid chloride, leading to the formation of the desired product through nucleophilic addition and subsequent cyclization . Another method involves the reaction of hydrazine derivatives (methyl or phenyl) with ethyl acetoacetate under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable solvent-free reactions, which are advantageous due to their efficiency and reduced environmental impact. The reaction conditions often include the use of ethanol or methanol as solvents and temperatures ranging from 0-78°C .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-5-methylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-Benzoyl-5-methylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzoyl-5-methylpyrazolidin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of the benzoyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

76669-80-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-benzoyl-5-methylpyrazolidin-3-one

InChI

InChI=1S/C11H12N2O2/c1-8-7-10(14)12-13(8)11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14)

InChI Key

CUJBWTIBNVCARP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NN1C(=O)C2=CC=CC=C2

solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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